molecular formula C46H91N5O4 B13773728 N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate CAS No. 84215-60-1

N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate

Cat. No.: B13773728
CAS No.: 84215-60-1
M. Wt: 778.2 g/mol
InChI Key: NQLCZAYQYDNWJC-UHFFFAOYSA-N
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Description

N,N’-[iminobis(ethyleneiminoethylene)]distearamide monoacetate is a chemical compound with the molecular formula C46H91N5O4. It is known for its unique structure, which includes two stearamide groups connected by an ethyleneimine bridge. This compound is used in various industrial and scientific applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[iminobis(ethyleneiminoethylene)]distearamide monoacetate typically involves the reaction of stearic acid with ethyleneimine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the amide bonds. The reaction mixture is then neutralized with acetic acid to obtain the monoacetate form of the compound .

Industrial Production Methods

In industrial settings, the production of N,N’-[iminobis(ethyleneiminoethylene)]distearamide monoacetate is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N’-[iminobis(ethyleneiminoethylene)]distearamide monoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-[iminobis(ethyleneiminoethylene)]distearamide monoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-[iminobis(ethyleneiminoethylene)]distearamide monoacetate involves its interaction with molecular targets such as proteins and cell membranes. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their structure and function. The ethyleneimine bridge plays a crucial role in facilitating these interactions by providing flexibility and stability to the compound .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[iminobis(ethyleneiminoethylene)]distearamide
  • N,N’-[iminobis(ethyleneiminoethylene)]diacetamide
  • N,N’-[iminobis(ethyleneiminoethylene)]dipalmitamide

Uniqueness

N,N’-[iminobis(ethyleneiminoethylene)]distearamide monoacetate is unique due to its monoacetate form, which enhances its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications where high solubility and reactivity are required .

Properties

CAS No.

84215-60-1

Molecular Formula

C46H91N5O4

Molecular Weight

778.2 g/mol

IUPAC Name

acetic acid;N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide

InChI

InChI=1S/C44H87N5O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)45-39-41(48-35-36-48)47-42(49-37-38-49)40-46-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h41-42,47H,3-40H2,1-2H3,(H,45,50)(H,46,51);1H3,(H,3,4)

InChI Key

NQLCZAYQYDNWJC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCCCCCCCCCCC)N1CC1)N2CC2.CC(=O)O

Origin of Product

United States

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